molecular formula C17H23NO4 B6280414 rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis CAS No. 1233518-18-7

rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis

Cat. No.: B6280414
CAS No.: 1233518-18-7
M. Wt: 305.4
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Description

rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a pyrrolidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via nucleophilic substitution reactions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved yields. These systems allow for the efficient introduction of the tert-butoxycarbonyl group and other functional groups under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrrolidine ring or other parts of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The benzyl group provides additional stability and specificity to the molecule’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
  • rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Uniqueness

rac-(2R,4R)-4-benzyl-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, cis is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyl group, in particular, differentiates it from other similar compounds and enhances its utility in synthetic applications .

Properties

CAS No.

1233518-18-7

Molecular Formula

C17H23NO4

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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